molecular formula C5H7NO B126048 (2r)-2-Hydroxy-3-methylbut-3-enenitrile CAS No. 147600-17-7

(2r)-2-Hydroxy-3-methylbut-3-enenitrile

Cat. No.: B126048
CAS No.: 147600-17-7
M. Wt: 97.12 g/mol
InChI Key: WKRMIWMWBWPVQH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefmepidium chloride: is a semisynthetic cephalosporin with broad antibacterial activity, particularly effective against penicillin-resistant strains . This compound is part of the cephalosporin class of antibiotics, which are known for their ability to inhibit bacterial cell wall synthesis, leading to cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefmepidium chloride is synthesized through a series of chemical reactions starting from cephalosporin C. The process involves the acylation of the 7-amino group of cephalosporin C with specific acylating agents under controlled conditions . The reaction conditions typically include maintaining a specific temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of cefmepidium chloride involves large-scale fermentation processes to produce cephalosporin C, followed by chemical modification to introduce the desired functional groups. The process is optimized to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Cefmepidium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Cefmepidium chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying cephalosporin chemistry and developing new synthetic methods.

    Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibacterial agents.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by penicillin-resistant strains.

    Industry: Utilized in the production of other cephalosporin antibiotics and related compounds.

Mechanism of Action

Cefmepidium chloride exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to and inactivates penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately, cell lysis and death .

Comparison with Similar Compounds

Uniqueness: Cefmepidium chloride is unique in its specific activity against penicillin-resistant strains and its particular chemical structure, which allows for specific interactions with bacterial enzymes .

Properties

CAS No.

147600-17-7

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

(2R)-2-hydroxy-3-methylbut-3-enenitrile

InChI

InChI=1S/C5H7NO/c1-4(2)5(7)3-6/h5,7H,1H2,2H3/t5-/m0/s1

InChI Key

WKRMIWMWBWPVQH-YFKPBYRVSA-N

Isomeric SMILES

CC(=C)[C@H](C#N)O

SMILES

CC(=C)C(C#N)O

Canonical SMILES

CC(=C)C(C#N)O

Synonyms

(R)-2-HYDROXY-3-METHYL-3-BUTENENITRILE

Origin of Product

United States

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